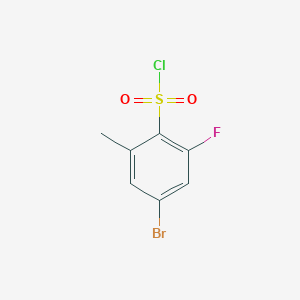
4-Bromo-2-fluoro-6-methylbenzenesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-fluoro-6-methylbenzenesulfonyl chloride is a chemical compound with the CAS number 2172064-48-9 . It is used in various chemical reactions and has a molecular weight of 287.54 .
Molecular Structure Analysis
The molecular structure of 4-Bromo-2-fluoro-6-methylbenzenesulfonyl chloride consists of a benzene ring substituted with bromo, fluoro, methyl, and sulfonyl chloride groups . The exact arrangement of these groups on the benzene ring can be determined using techniques such as NMR spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Bromo-2-fluoro-6-methylbenzenesulfonyl chloride, such as its boiling point, melting point, and density, are not explicitly mentioned in the available resources .Wissenschaftliche Forschungsanwendungen
Activation of Hydroxyl Groups
4-Fluorobenzenesulfonyl chloride, a similar compound, demonstrates its utility in activating hydroxyl groups of polymeric carriers. This reagent rapidly reacts with primary or secondary hydroxyl groups to form 4-fluorobenzenesulfonate leaving groups. The activated solid support can then be used for covalent attachment of biologicals like enzymes and antibodies, preserving their biological function. This chemistry has potential therapeutic applications in bioselective separation of lymphocyte subsets and tumor cells from blood and bone marrow (Chang, Gee, Smith, & Lake, 1992).
Dehydrogenation of CC and BN Bonds
Research on group 9 metal bis(N-heterocyclic carbene) complexes shows the capability of these systems to dehydrogenate saturated CC and BN linkages. This process involves the formation of reactive cationic species that can lead to various chemical transformations, such as the dehydrogenation of carbene substituents and coordination with amineboranes (Tang, Thompson, & Aldridge, 2010).
Synthesis of Intermediates for Pesticides
2-Chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, a compound with structural similarities, is used in synthesizing intermediates for pesticides. This compound illustrates the broader utility of halogenated benzenesulfonyl chlorides in the preparation of agricultural chemicals (Du, Chen, Zheng, & Xu, 2005).
Cyclization Reactions
O-halo-substituted benzenesulfonyl chlorides, when reacted with certain compounds, can undergo a one-pot cyclization to yield 1,2,4-benzothiadiazine-1,1-dioxides. This reaction's success relies on factors like the nature of the halogen, electronic character of the benzene ring substituent, and steric load around the amidine unit (Cherepakha, Kovtunenko, Tolmachev, & Lukin, 2011).
Wirkmechanismus
Eigenschaften
IUPAC Name |
4-bromo-2-fluoro-6-methylbenzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClFO2S/c1-4-2-5(8)3-6(10)7(4)13(9,11)12/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLTFGPOYENAQGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1S(=O)(=O)Cl)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 3-(2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2496635.png)
![(4-(morpholinosulfonyl)phenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2496636.png)
![N-(2-chlorobenzyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2496640.png)

![Cyclobutyl-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2496646.png)
![N-(4-chlorophenethyl)-3-(4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanamide](/img/structure/B2496647.png)
![2-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2496650.png)

![(7-methyl-2-oxo-2H-chromen-4-yl)methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2496652.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-iodobenzamide](/img/structure/B2496654.png)

![3-benzyl-7-{[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2496656.png)
![2-Chloro-N-[[1-(2-methoxyethyl)pyrrolidin-3-yl]methyl]acetamide](/img/structure/B2496657.png)